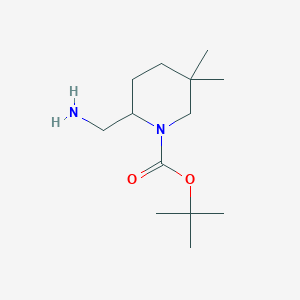
Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate is a complex organic compound. It likely contains functional groups such as a carboxylate ester, a secondary amine, and a piperidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a tert-butyl group attached to the carboxylate ester, and a secondary amine group .Applications De Recherche Scientifique
Synthesis and Applications in Chiral Auxiliary
Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate has been utilized in the synthesis of various chiral auxiliaries and building blocks for peptide synthesis. In one study, its derivatives were employed in the synthesis of enantiomerically pure compounds, demonstrating its potential in stereoselective transformations (Studer, Hintermann, & Seebach, 1995).
Role in Piperidine Derivative Synthesis
This compound is also significant in the synthesis of diverse piperidine derivatives, which are crucial in organic chemistry and pharmaceuticals. For example, a study reported the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates from tert-butyl 4-oxopiperidine-1-carboxylate, highlighting its versatility as a synthetic intermediate (Moskalenko & Boev, 2014).
Intermediate in Biologically Active Compounds
It serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method using this compound as an intermediate was developed for an important derivative used in the synthesis of omisertinib, showing its application in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
X-ray and DFT Analyses
The compound and its derivatives have been characterized using X-ray crystallography and Density Functional Theory (DFT) analyses. Such studies provide insight into the molecular structure and stability of these compounds, which is essential for their application in various chemical syntheses (Çolak, Karayel, Buldurun, & Turan, 2021).
Stereoselective Synthesis
Stereoselective synthesis of piperidine derivatives using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone is another significant application. This process highlights the importance of the compound in generating structurally complex and stereochemically defined organic molecules, which are valuable in drug development and synthetic organic chemistry (Moskalenko & Boev, 2014).
Propriétés
IUPAC Name |
tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-13(4,5)7-6-10(15)8-14/h10H,6-9,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDRPUVHNFKDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[(5-fluoropyridin-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1445376.png)
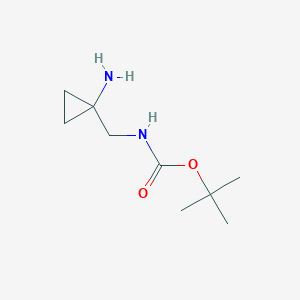


![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B1445382.png)
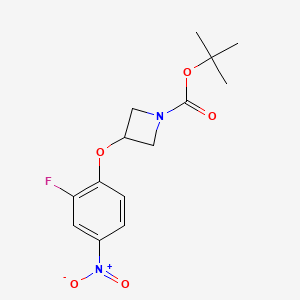
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1445386.png)
![2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1445387.png)
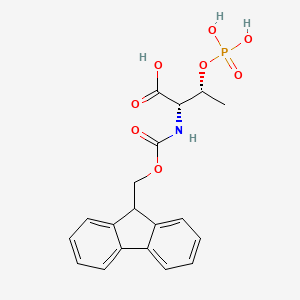
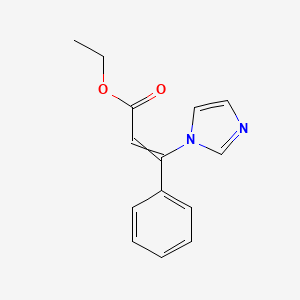
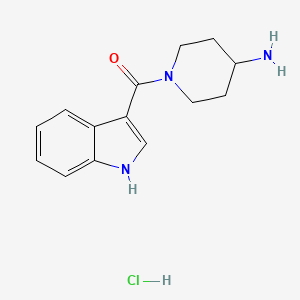
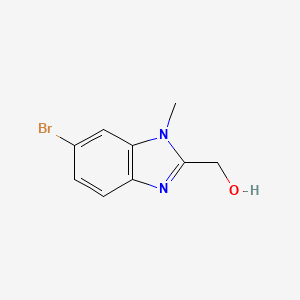
![[2-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B1445398.png)
